molecular formula C13H16N2O2 B11266658 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B11266658
M. Wt: 232.28 g/mol
InChI Key: MZSXFDKKEASJTN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxyl, nitro, or other functional groups.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The position of the acetamide group and the ethyl substituent can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-3-15-12-6-5-11(14-9(2)16)8-10(12)4-7-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)

InChI Key

MZSXFDKKEASJTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C

Origin of Product

United States

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